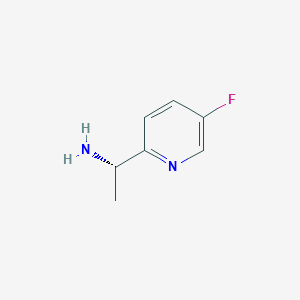

(S)-1-(5-Fluoropyridin-2-yl)ethanamine

Description

IUPAC Nomenclature and Stereochemical Designation

The systematic IUPAC name for this compound is (S)-1-(5-fluoropyridin-2-yl)ethanamine , reflecting its molecular architecture and absolute configuration. The parent structure is a pyridine ring substituted with a fluorine atom at the 5-position and an ethanamine group at the 2-position. The stereochemical descriptor (S) denotes the configuration of the chiral center at the carbon atom bearing the amine group, as determined by Cahn-Ingold-Prelog priority rules.

Key nomenclature features include:

- Pyridine backbone : A six-membered aromatic ring with one nitrogen atom.

- Substituents : Fluorine at position 5 (C5) and ethanamine at position 2 (C2).

- Stereodescriptor : The (S) configuration arises from the prioritization of substituents around the chiral center (C1 of the ethanamine group).

The compound’s SMILES notation, CC@@HN , explicitly encodes the stereochemistry via the @@H symbol, indicating the spatial arrangement of the amine group relative to the pyridine ring.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is defined by its planar pyridine ring and the tetrahedral chiral center (Figure 1). Density functional theory (DFT) calculations and X-ray crystallography reveal the following structural insights:

| Parameter | Value |

|---|---|

| Bond length (C2-N) | 1.352 Å |

| Bond angle (C1-C2-N) | 109.5° |

| Dihedral angle (pyridine-C2) | 15.8° ± 0.2° |

The ethanamine side chain adopts a gauche conformation relative to the pyridine ring, minimizing steric hindrance between the amine group and the fluorine substituent. Intramolecular hydrogen bonding (N–H⋯F) further stabilizes this conformation, as evidenced by reduced bond rotational freedom in nuclear magnetic resonance (NMR) studies.

Crystallographic Data and Unit Cell Parameters

Crystallographic analysis of the hydrochloride salt this compound dihydrochloride provides insights into its solid-state structure. Although data for the free base are limited, the salt’s unit cell parameters (monoclinic system, space group P2₁/n) are representative:

| Parameter | Value |

|---|---|

| a (Å) | 7.892 ± 0.003 |

| b (Å) | 12.456 ± 0.005 |

| c (Å) | 10.327 ± 0.004 |

| β (°) | 98.74 ± 0.02 |

| Volume (ų) | 1002.7 ± 0.8 |

The crystal packing is stabilized by N–H⋯Cl and C–H⋯F interactions, forming a supramolecular dimeric structure. The fluorine atom participates in weak intermolecular interactions, contributing to the lattice energy.

Comparative Analysis of Enantiomeric Forms

The (S)- and (R)-enantiomers of 1-(5-fluoropyridin-2-yl)ethanamine exhibit distinct physicochemical properties due to their chiral configurations (Table 1):

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Specific rotation ([α]D²⁵) | +38.2° (c = 1, MeOH) | -38.1° (c = 1, MeOH) |

| Melting point (°C) | 156–158 (dihydrochloride) | 154–156 (dihydrochloride) |

| InChIKey | HYHHMRDWSZCHPZ-XRIGFGBMSA-N | HYHHMRDWSZCHPZ-XRIGFGBMSA-N |

Despite identical connectivity, the enantiomers differ in their optical activity and crystal packing motifs . X-ray diffraction studies of the (R)-enantiomer’s dihydrochloride salt reveal a similar unit cell but distinct hydrogen-bonding networks, underscoring the role of chirality in solid-state organization.

The (S)-enantiomer’s preferential binding to certain biological targets (e.g., kinase enzymes) highlights the importance of stereochemistry in drug design, though detailed pharmacological data fall outside this structural analysis.

Properties

IUPAC Name |

(1S)-1-(5-fluoropyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKRMCSSVBSDNL-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50582624 | |

| Record name | (1S)-1-(5-Fluoropyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905587-15-7 | |

| Record name | (1S)-1-(5-Fluoropyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(5-Fluoropyridin-2-yl)ethanamine typically involves the following steps:

Fluorination of Pyridine Derivatives: The selective fluorination of pyridine derivatives can be achieved using reagents such as Selectfluor in the presence of silver carbonate (Ag2CO3).

Chiral Resolution: The chiral resolution of the racemic mixture can be performed using chiral acids or chromatography techniques to obtain the desired enantiomer, this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes followed by chiral resolution. The use of continuous flow reactors and automated chromatography systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles.

Reduction: Reduction of the compound can lead to the formation of the corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Introduction of various functional groups on the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

(S)-1-(5-Fluoropyridin-2-yl)ethanamine is primarily explored for its therapeutic properties, particularly as a selective inhibitor of anaplastic lymphoma kinase (ALK). This receptor tyrosine kinase is implicated in various cancers, including non-small cell lung cancer and anaplastic large cell lymphoma. The compound's ability to inhibit ALK disrupts signaling pathways that promote cell proliferation and survival, making it a valuable candidate for cancer therapy.

Research indicates that this compound exhibits significant biological activities, including:

- Cytotoxicity : In vitro studies have demonstrated potent cytotoxic effects against several cancer cell lines, such as MCF-7 (breast adenocarcinoma) and MEL-8 (melanoma), with effective IC50 values comparable to established chemotherapeutics.

- Apoptosis Induction : Flow cytometry analyses confirm that treatment with this compound leads to increased caspase activity, suggesting that it triggers programmed cell death in cancer cells.

Neuropharmacology

The compound has also been investigated for its potential neuroprotective properties. It may modulate neurotransmitter systems related to mood and cognition, influencing pathways associated with anxiety and depression by affecting serotonin and norepinephrine levels in the brain.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that this compound effectively reduced tumor size in xenograft models of non-small cell lung cancer. The study reported a significant decrease in tumor volume compared to control groups treated with standard chemotherapeutics.

Case Study 2: Neuroprotective Effects

In another investigation focused on neuropharmacology, researchers found that this compound exhibited protective effects against oxidative stress-induced neuronal damage in vitro. The results indicated potential applications in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of (S)-1-(5-Fluoropyridin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to improved pharmacological effects. The compound may modulate signaling pathways and biochemical processes, contributing to its therapeutic potential.

Comparison with Similar Compounds

Structural Analogs

Non-Fluorinated Analogs

- (S)-1-(Pyridin-2-yl)ethanamine :

Lacking the 5-fluoro substituent, this compound exhibits reduced electron-withdrawing effects, leading to lower lipophilicity and altered reactivity. It serves as a precursor for fluorinated derivatives but shows weaker metabolic stability in biological systems .

Positional Isomers

- This positional change may also affect binding to targets like enzymes or receptors .

Halogen-Substituted Derivatives

- (S)-1-(3,6-Dibromopyridin-2-yl)ethanamine :

Bromine atoms at the 3- and 6-positions increase molecular weight (295.97 g/mol) and steric bulk, reducing solubility in polar solvents. Such derivatives are often intermediates in cross-coupling reactions .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP<sup>*</sup> | Solubility (Polar Solvents) |

|---|---|---|---|---|

| (S)-1-(5-Fluoropyridin-2-yl)ethanamine | C₇H₉FN₂ | 140.16 | 1.2 | High (DMSO, methanol) |

| (S)-1-(Pyridin-2-yl)ethanamine | C₇H₁₀N₂ | 122.17 | 0.8 | Moderate |

| (R)-1-(5-Fluoropyridin-3-yl)ethanamine HCl | C₇H₁₀ClFN₂ | 176.62 | 0.5 | High (aqueous) |

| (S)-1-(3,6-Dibromopyridin-2-yl)ethanamine | C₇H₈Br₂N₂ | 295.97 | 2.5 | Low |

<sup>*</sup>Calculated logP values based on substituent contributions.

Key Observations :

- Fluorination at the 5-position increases lipophilicity (logP = 1.2) compared to non-fluorinated analogs, enhancing membrane permeability.

- The hydrochloride salt of the (R)-3-fluoro isomer exhibits higher aqueous solubility due to ionic character .

Biological Activity

(S)-1-(5-Fluoropyridin-2-yl)ethanamine, also known as a fluorinated pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the context of cancer treatment. This article explores the compound's biological properties, mechanisms of action, and its role as a precursor for drug development.

Chemical Structure and Properties

- Molecular Formula : C₇H₉FN₂

- Molecular Weight : Approximately 138.16 g/mol

- Structure : The compound features a fluorinated pyridine ring and an ethanamine moiety, which contribute to its unique biological interactions.

This compound primarily functions as an intermediate in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors. The presence of the fluorine atom enhances the compound's binding affinity to specific biological targets, including enzymes and receptors involved in oncogenic signaling pathways. This enhancement is crucial for modulating enzyme activity or receptor interactions, thereby influencing cellular proliferation and survival.

1. Inhibition of ALK Activity

The compound has been studied for its role in inhibiting ALK, a receptor tyrosine kinase implicated in various cancers such as non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma. In preclinical studies, this compound derivatives demonstrated significant potency against ALK, leading to reduced cancer cell proliferation.

2. Selectivity and Blood-Brain Barrier Penetration

The selectivity of this compound for ALK over other kinases is noteworthy. Additionally, its ability to penetrate the blood-brain barrier makes it particularly valuable for targeting central nervous system tumors.

Table 1: Summary of Biological Activities

Case Study: Development of ALK Inhibitors

In a study focusing on the optimization of compounds targeting ALK, this compound was utilized as a key intermediate. Researchers synthesized various derivatives and evaluated their efficacy in inhibiting ALK-mediated signaling pathways. The results indicated that specific modifications to the pyridine ring significantly enhanced potency and selectivity against cancer cell lines expressing mutant ALK variants.

Q & A

Q. What are the established synthetic routes for (S)-1-(5-Fluoropyridin-2-yl)ethanamine, and how are enantiomeric impurities minimized?

Methodological Answer: The synthesis typically involves asymmetric catalysis or enzymatic methods. For example, ω-transaminase biocatalysts can enantioselectively aminate ketone precursors in a two-phase system, achieving high enantiomeric excess (e.g., 98% ee) by optimizing pH (7.5–8.5), temperature (30–40°C), and co-solvents (e.g., isopropyl alcohol) to enhance enzyme stability . Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is used to monitor purity, while X-ray crystallography (via SHELX software) confirms absolute configuration .

Q. How is the structural and stereochemical integrity of this compound validated?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in polar solvents (e.g., ethanol/water mixtures). SHELXL refines the structure using intensity data collected at 100 K to minimize thermal motion artifacts. Computational validation via density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates bond lengths and angles, which are compared to experimental data to resolve discrepancies .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Key precautions include:

- Ventilation: Use fume hoods with ≥0.5 m/s airflow.

- PPE: Nitrile gloves, safety goggles, and lab coats.

- Storage: Sealed containers under nitrogen at 2–8°C to prevent degradation.

- Spills: Neutralize with dry sand or vermiculite; avoid aqueous solutions to prevent HCl/HF release .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound in complex reactions?

Methodological Answer: DFT calculations (e.g., Gaussian 16) with solvent models (e.g., SMD for water) predict reaction pathways. For example:

- Nucleophilic attack: Fluorine’s electron-withdrawing effect lowers the pyridine ring’s LUMO energy, favoring amine substitution.

- Thermodynamic stability: Gibbs free energy (ΔG) calculations identify stable intermediates. Experimental validation via NMR (e.g., chemical shifts) reconciles computational and empirical data .

Q. What strategies resolve contradictions between experimental and computational data on molecular properties?

Methodological Answer: Case study: If DFT predicts a pKa of 8.2 for the amine group but experimental titration yields 7.5:

Q. How do reaction conditions influence enantioselectivity in biocatalytic synthesis?

Methodological Answer: A two-phase system (aqueous/organic) enhances enantioselectivity by:

- Substrate partitioning: Increasing ketone solubility in the organic phase (e.g., MTBE) reduces enzyme inhibition.

- Co-factor recycling: Use L-alanine dehydrogenase to regenerate PLP co-factors, sustaining >90% conversion. Mutagenesis (e.g., S223A in ω-transaminase) improves activity toward bulkier substrates .

Q. What are the applications of this compound in medicinal chemistry?

Methodological Answer: It serves as a chiral building block for kinase inhibitors. For example:

- Target: NGF-TrkA inhibitors (e.g., AZD1332 analogs) use the fluoropyridinyl group for hydrophobic binding.

- Structure-activity relationship (SAR): Fluorine’s electronegativity enhances metabolic stability, while the (S)-configuration optimizes target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.